N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Overview
Description
A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2
RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2
Mechanism of Action
Target of Action
RHI002-Me is a methylated derivative of RHI002, a selective inhibitor of human RNaseH2 . The primary target of RHI002-Me is human RNaseH2 .
RNaseH2 is an enzyme that plays a crucial role in various biological processes, including DNA replication and repair. It is involved in the etiology of Aicardi-Goutier syndrome and has been suggested as an anticancer drug target .
Mode of Action
RHI002-Me interacts with its target, RNaseH2, by inhibiting its activity . This inhibition disrupts the normal function of RNaseH2, leading to changes in the cellular processes that RNaseH2 is involved in .
Biochemical Pathways
Given that rnaseh2 is involved in dna replication and repair, it is likely that these pathways are affected when rnaseh2 is inhibited by rhi002-me .
Result of Action
The inhibition of RNaseH2 by RHI002-Me can lead to changes at the molecular and cellular levels. Given RNaseH2’s role in DNA replication and repair, the inhibition of this enzyme could potentially disrupt these processes . .
Action Environment
It is known that the compound is stable under various storage conditions, including at -20°c for 3 years, 4°c for 2 years, -80°c for 3 months, and 20°c for 2 weeks
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-11-20-17(24-10-15(22)19-9-12-5-4-8-23-12)16-13-6-2-3-7-14(13)25-18(16)21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMGXNXMPYLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCC4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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